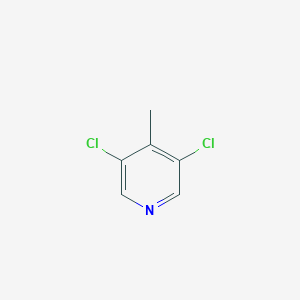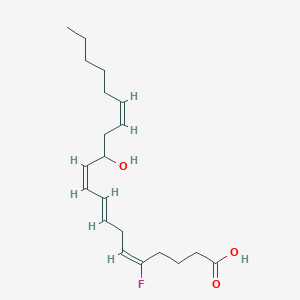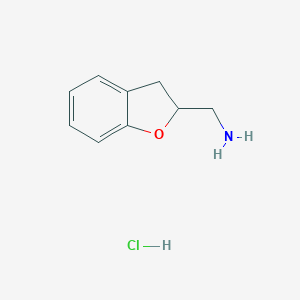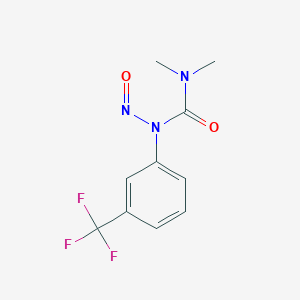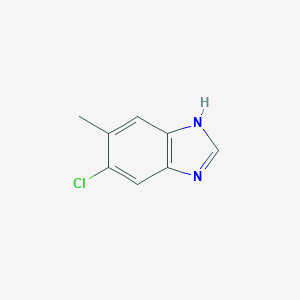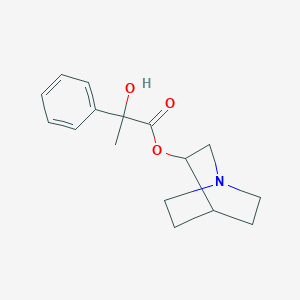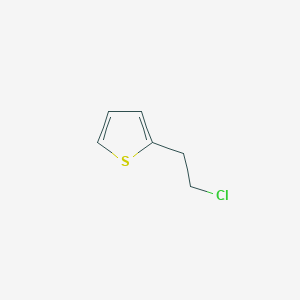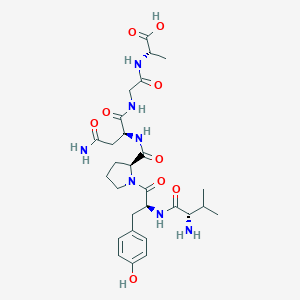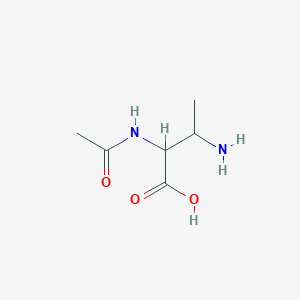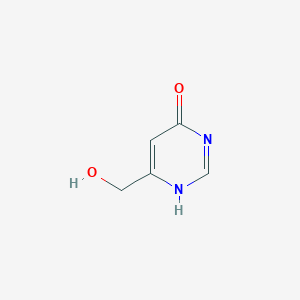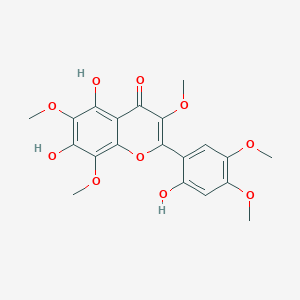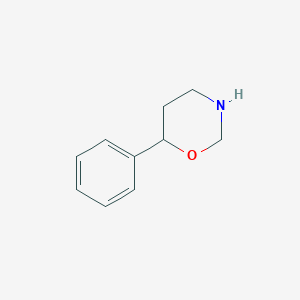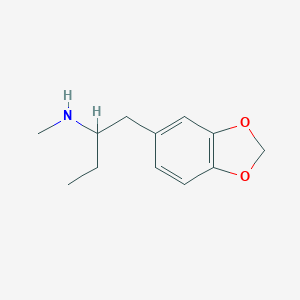![molecular formula C36H59N2O7P B009469 [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate CAS No. 104786-62-1](/img/structure/B9469.png)
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate, also known as OMA, is a novel membrane-active lipid that has been synthesized and studied for its potential applications in scientific research. OMA has been shown to have unique properties that make it a promising tool for studying membrane dynamics and lipid-protein interactions.
Mechanism Of Action
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate's mechanism of action involves its ability to interact with and disrupt lipid bilayers. [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate is able to selectively target and insert into lipid membranes, causing a perturbation in the membrane structure. This perturbation can lead to changes in membrane permeability and function, as well as alterations in lipid-protein interactions.
Biochemical And Physiological Effects
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can induce changes in membrane fluidity, permeability, and curvature. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to affect lipid-protein interactions, including the binding of proteins to lipid membranes. These effects have potential implications for a variety of biological processes, including cell signaling, membrane trafficking, and protein function.
Advantages And Limitations For Lab Experiments
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has several advantages as a tool for scientific research. It is a highly selective and potent lipid perturbant, allowing for precise manipulation of membrane structure and function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can be used to deliver drugs and other molecules across cell membranes, potentially opening up new avenues for drug development. However, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate also has limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility and accuracy of results.
Future Directions
There are several potential future directions for research involving [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate. One area of interest is the use of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate as a tool for studying lipid-protein interactions and membrane protein function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate may have potential applications in drug delivery and development, particularly in the development of new therapies for diseases that involve membrane dysfunction. Further research is needed to fully understand the potential applications and limitations of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate in scientific research.
Synthesis Methods
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate can be synthesized using a multi-step chemical process involving the coupling of a quinoline derivative with a phosphoramidite and subsequent carbamate formation. The resulting product is a white solid that can be purified using column chromatography. The synthesis of [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been optimized to achieve high yields and purity.
Scientific Research Applications
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been used in a variety of scientific research applications, including studies on membrane structure and function, lipid-protein interactions, and drug delivery. [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been shown to selectively target and disrupt lipid bilayers, making it a useful tool for studying the effects of membrane perturbation on cellular function. Additionally, [(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate has been used to deliver drugs and other molecules across cell membranes, potentially opening up new avenues for drug development.
properties
CAS RN |
104786-62-1 |
|---|---|
Product Name |
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
Molecular Formula |
C36H59N2O7P |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C36H59N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-36(39)42-30-33-24-25-34(45-33)31-44-46(40,41)43-29-28-38-27-20-22-32-21-17-18-23-35(32)38/h17-18,20-23,27,33-34H,2-16,19,24-26,28-31H2,1H3,(H-,37,39,40,41)/t33-,34+/m0/s1 |
InChI Key |
OLDMQSKCCHULOB-SZAHLOSFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H]1CC[C@@H](O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CCC(O1)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32 |
Other CAS RN |
104786-62-1 |
synonyms |
1-(2-(hydroxy((tetrahydro-5-((octadecylaminocarbonyl)oxy)methyl)furan-2-yl)methoxyphosphinyloxy)ethyl)quinolinium Sandoz 63-441 SDZ 63-441 SRI 63-441 SRI-63-441 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



